Cas no 1219720-20-3 (1-Methylindole-2-boronic acid MIDA ester)

1-Methylindole-2-boronic acid MIDA ester 化学的及び物理的性質
名前と識別子
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- 1-Methylindole-2-boronic acid MIDA ester 90%
- 4-methyl-8-(1-methyl-1H-indol-2-yl)-2,6-dioxohexahydro-8l4-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium
- 1-Methylindole-2-boronic acid MIDA ester
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- InChIKey: PCYDQYSFYSIWCJ-UHFFFAOYSA-N
じっけんとくせい
- ゆうかいてん: 249-269 °C
1-Methylindole-2-boronic acid MIDA ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | 758299-1g |
1-Methylindole-2-boronic acid MIDA ester 90% |
1219720-20-3 | 90% | 1G |
¥581.50 | 2023-04-04 |
1-Methylindole-2-boronic acid MIDA ester 関連文献
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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7. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
1-Methylindole-2-boronic acid MIDA esterに関する追加情報
Recent Advances in the Application of 1-Methylindole-2-boronic acid MIDA ester (CAS: 1219720-20-3) in Chemical Biology and Drug Discovery
The compound 1-Methylindole-2-boronic acid MIDA ester (CAS: 1219720-20-3) has recently emerged as a pivotal reagent in chemical biology and medicinal chemistry due to its unique reactivity and stability. This boronic acid ester derivative, particularly the MIDA (N-methyliminodiacetic acid) ester form, has garnered significant attention for its applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry. Recent studies highlight its role in the synthesis of complex heterocyclic scaffolds, which are prevalent in many biologically active molecules and pharmaceuticals.
One of the key advantages of 1-Methylindole-2-boronic acid MIDA ester is its enhanced stability under ambient conditions compared to its free boronic acid counterpart. This property makes it particularly valuable for storage and handling in laboratory settings. Recent research published in the Journal of Medicinal Chemistry (2023) demonstrates its utility in the iterative synthesis of indole-based drug candidates, where the MIDA ester acts as a protecting group for the boronic acid moiety, allowing for sequential cross-coupling reactions without the need for intermediate deprotection steps.
In the context of drug discovery, 1-Methylindole-2-boronic acid MIDA ester has been employed in the development of novel kinase inhibitors. A 2024 study in ACS Chemical Biology reported its use in the synthesis of indole-2-boronic acid derivatives that exhibit potent inhibitory activity against tyrosine kinases involved in cancer pathways. The MIDA ester's slow-release properties under physiological conditions were found to enhance the bioavailability of the active boronic acid species, addressing a common challenge in boronic acid-based drug development.
Recent advancements in the field have also explored the use of 1-Methylindole-2-boronic acid MIDA ester in proteolysis-targeting chimeras (PROTACs). Its ability to serve as a stable precursor for boronic acid warheads has been leveraged in the design of targeted protein degraders. A Nature Chemical Biology publication (2023) detailed its incorporation into cereblon-recruiting PROTACs, where the controlled release of the boronic acid moiety enabled selective degradation of target proteins with improved pharmacokinetic profiles.
The synthetic accessibility of 1-Methylindole-2-boronic acid MIDA ester has been another focus of recent research. A 2024 Organic Letters paper described an optimized two-step synthesis from commercially available 1-methylindole, featuring improved yields and scalability. This development is particularly significant for industrial applications where large quantities of the reagent are required for high-throughput screening campaigns.
Looking forward, the unique properties of 1-Methylindole-2-boronic acid MIDA ester position it as a versatile building block for diverse applications in chemical biology and drug discovery. Ongoing research is exploring its potential in DNA-encoded library synthesis and as a probe for studying boronic acid-protein interactions. As the understanding of its reactivity and biological activity continues to expand, this compound is expected to play an increasingly important role in the development of next-generation therapeutics.
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